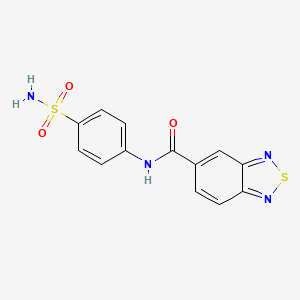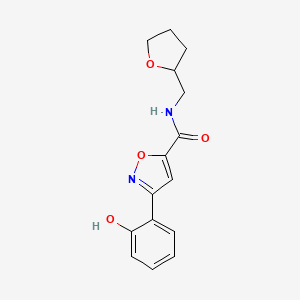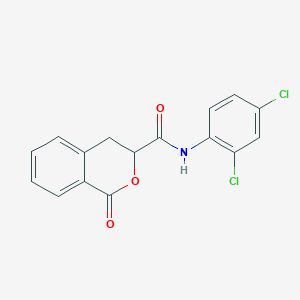
N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzenesulfonamide derivative , is a fascinating compound with diverse applications Its chemical structure consists of a benzothiadiazole core functionalized with a sulfamoyl group and a carboxamide moiety
Chemical Formula: CHNOS
Molecular Weight: Approximately 366.4 g/mol
Preparation Methods
Synthesis Routes: Several synthetic routes lead to the formation of N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide. One efficient method involves the reaction of 4-aminobenzenesulfonamide with 2-amino-1,3-benzothiazole-5-carboxylic acid. The reaction proceeds under mild conditions, yielding the desired compound in up to 90% yield .
Industrial Production: While laboratory-scale synthesis is well-established, industrial production methods may involve large-scale batch processes or continuous flow reactions. Optimization of reaction conditions, solvent choice, and catalysts ensures efficient production.
Chemical Reactions Analysis
Reactivity: N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide participates in various chemical reactions:
Substitution Reactions: The sulfamoyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The benzothiadiazole core may undergo redox reactions.
Amide Hydrolysis: The carboxamide moiety can be hydrolyzed under specific conditions.
Acids and Bases: Used for hydrolysis and pH adjustments.
Oxidizing Agents: Employed in oxidation reactions.
Reducing Agents: Used for reduction processes.
Major Products: The primary products depend on the specific reaction conditions. Hydrolysis of the carboxamide group yields benzenesulfonamide derivatives, while substitution reactions lead to various functionalized analogs.
Scientific Research Applications
N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide finds applications in:
Chemistry: Its unique structure makes it a valuable building block for designing novel compounds.
Biology: Researchers explore its interactions with biological targets.
Mechanism of Action
The exact mechanism by which N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide exerts its effects remains an active area of study. It likely involves interactions with specific protein targets or cellular pathways.
Comparison with Similar Compounds
While N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide stands out for its unique structure, similar compounds include other benzenesulfonamides and benzothiadiazoles. These analogs may have distinct properties and applications.
Properties
Molecular Formula |
C13H10N4O3S2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H10N4O3S2/c14-22(19,20)10-4-2-9(3-5-10)15-13(18)8-1-6-11-12(7-8)17-21-16-11/h1-7H,(H,15,18)(H2,14,19,20) |
InChI Key |
VAZIUWONDOAISM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=NSN=C3C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-(3-methoxyphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11285569.png)
![5,5-dimethyl-N-(2-methylpropyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11285577.png)
![N-(3-acetylphenyl)-5-hydroxy-3-methyl-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11285584.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11285601.png)
![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B11285604.png)
![3,4-dimethyl-1-[(5-methylfuran-2-yl)methyl]-5-(1-methyl-1H-indol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11285607.png)
![2-[(5-methylfuran-2-yl)methyl]-3-(1-methyl-1H-indol-3-yl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11285614.png)

![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[6-(thiophen-2-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11285628.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11285633.png)

![Methyl 4-({[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11285646.png)
![5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11285652.png)
